molecular formula C6H14O2 B1427841 1-Methoxy-3-methylbutan-2-ol CAS No. 760211-13-0

1-Methoxy-3-methylbutan-2-ol

Cat. No.: B1427841
CAS No.: 760211-13-0
M. Wt: 118.17 g/mol
InChI Key: XFYWHZOKFISCGP-UHFFFAOYSA-N
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Description

1-Methoxy-3-methylbutan-2-ol is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is commonly used as a solvent in various industrial applications. The compound is known for its pleasant odor and is often utilized in the production of fragrances, paints, and inks .

Preparation Methods

1-Methoxy-3-methylbutan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to a temperature of around 60-80°C and maintaining the reaction for several hours to ensure complete conversion .

Industrial production methods often involve the use of continuous flow reactors to optimize the yield and purity of the compound. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product .

Chemical Reactions Analysis

1-Methoxy-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride (NaBH4) is a common reducing agent used in these reactions.

    Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields 3-methyl-2-butanone .

Scientific Research Applications

1-Methoxy-3-methylbutan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in various chemical reactions and processes. Its ability to dissolve a wide range of compounds makes it valuable in synthetic chemistry.

    Biology: The compound is used in the preparation of biological samples for analysis. It helps in the extraction and purification of biomolecules.

    Medicine: Research studies have explored its potential use in drug formulation and delivery. Its solvent properties make it suitable for dissolving active pharmaceutical ingredients.

    Industry: this compound is widely used in the production of paints, inks, and fragrances.

Comparison with Similar Compounds

1-Methoxy-3-methylbutan-2-ol can be compared with other similar compounds such as:

    3-Methyl-3-methoxybutan-1-ol: This compound has a similar structure but differs in the position of the methoxy group.

    Isoamyl alcohol (3-Methylbutan-1-ol): Isoamyl alcohol is another similar compound with a different functional group.

The uniqueness of this compound lies in its specific structure, which imparts distinct solvent properties and makes it suitable for a wide range of applications.

Properties

IUPAC Name

1-methoxy-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(2)6(7)4-8-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYWHZOKFISCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760211-13-0
Record name 1-methoxy-3-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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